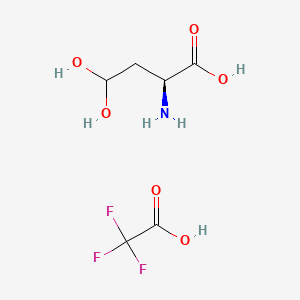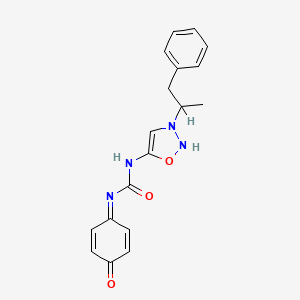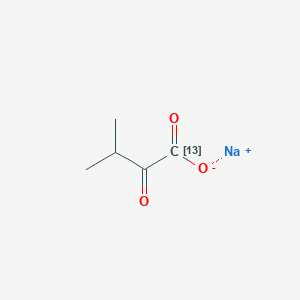
D-Glutamic Acid-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glutamic Acid-13C5 is a labelled analogue of D-Glutamic Acid . It is the unnatural ®-enantiomer of Glutamic Acid . It acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) .
Synthesis Analysis
The synthesis of this compound involves the use of isotopically labeled L-Glutamine . It plays an important role in many metabolic pathways and may also be used as a standard . It works as a proton donor and its decarboxylation results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter .Molecular Structure Analysis
The molecular formula of this compound is [13C]5H9NO4 . It has a molecular weight of 152.09 .Chemical Reactions Analysis
The reaction mechanism of this compound involves the use of density functional theory calculations . Quantitative analysis of glutaric acid via infrared spectroscopy and HPLC was established .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 185 °C (dec.) .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| 1202063-54-4 | |
Molekularformel |
C5H9NO4 |
Molekulargewicht |
152.092 |
IUPAC-Name |
(2R)-2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-GKVKFTTQSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
Synonyme |
(-)-Glutamic Acid-13C5; (2R)-2-Aminopentanedioic Acid-13C5; (2R)-Glutamic Acid-13C5; (R)-(-)-Glutamic Acid-13C5; (R)-Glutamic Acid-13C5; D-(-)-Glutamic Acid-13C5; NSC 77686-13C5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


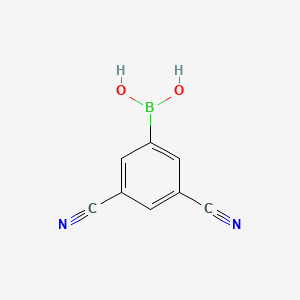
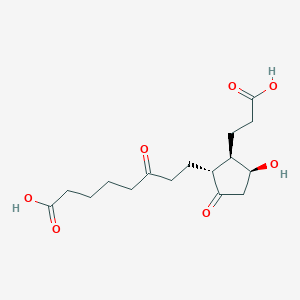
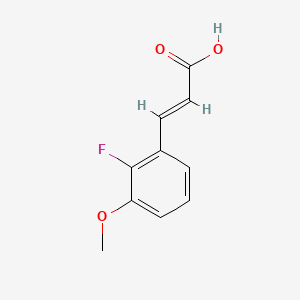
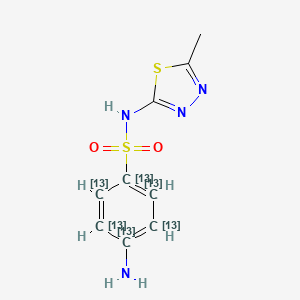
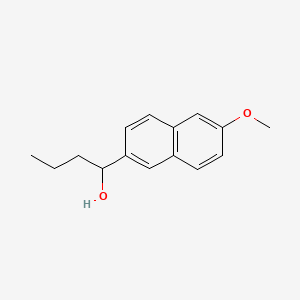


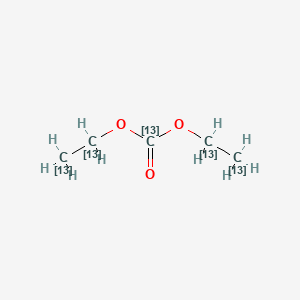
![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
